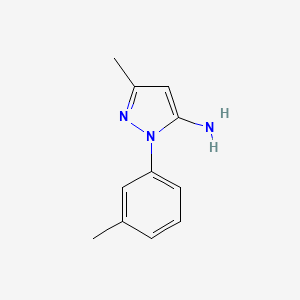

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine

Description

3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 3-methylphenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol . Its structure is defined by the presence of an amine group at the 5-position, which enhances hydrogen-bonding capabilities, influencing both reactivity and interactions with biological targets .

Properties

IUPAC Name |

5-methyl-2-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-4-3-5-10(6-8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJSLUPAMXKPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry approaches, such as microwave-assisted synthesis, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyrazole-5-carboxylic acids.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles with functional groups like halogens, nitro, and sulfonyl groups.

Scientific Research Applications

3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Biology: The compound is studied for its potential as a bioactive molecule in various biological assays.

Industry: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a free radical scavenger, protecting cells from oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

The 3-methylphenyl substituent increases steric hindrance compared to phenyl or pyridinyl groups, affecting crystallization and NMR spectra . LogP values indicate moderate lipophilicity, suitable for membrane penetration in biological systems .

Table 3: Pharmacological Profiles

The 3-methylphenyl variant shows moderate antitumor activity, while electron-withdrawing groups (e.g., nitro in MK57) enhance enzyme inhibition . Pyridinyl derivatives exhibit fluorescence, enabling applications in bioimaging .

Biological Activity

3-Methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, including multi-component reactions and functionalization of existing pyrazole derivatives. Its structural uniqueness—characterized by the presence of both a methyl group and a 3-methylphenyl group—enhances its reactivity and biological potential.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as a free radical scavenger, protecting cells from oxidative stress and inhibiting specific enzymes involved in inflammatory pathways. This mechanism underlines its potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis and disrupting microtubule assembly, which is crucial for cancer cell proliferation .

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Induces apoptosis; microtubule destabilization |

| HepG2 (Liver) | 12 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cancer progression.

- Apoptosis Induction : It enhances caspase activity, leading to programmed cell death in cancerous cells.

- Microtubule Disruption : By destabilizing microtubules, it interferes with mitotic processes in cancer cells .

Case Studies

-

Study on Anticancer Effects :

A study assessed the effects of this compound on MDA-MB-231 cells. The results indicated that at a concentration of 10 μM, the compound significantly increased caspase-3 activity by 33–57%, confirming its role in promoting apoptosis . -

Anti-inflammatory Assessment :

Another study evaluated the anti-inflammatory properties using a lipopolysaccharide (LPS) induced model. The compound reduced pro-inflammatory cytokine levels by approximately 40% compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the common synthetic routes for 3-methyl-1-(3-methylphenyl)-1H-pyrazol-5-amine?

Methodological Answer:

The compound is typically synthesized via:

- Cyclization reactions : For example, condensation of substituted hydrazides with ketones or aldehydes under controlled temperatures (e.g., 120°C with POCl₃) to form pyrazole cores .

- Nucleophilic substitution : Reacting primary amines with acid chlorides in dichloromethane using triethylamine as a base, followed by purification via column chromatography (hexane:ethyl acetate) .

- Multicomponent strategies : Combining copper(II) ions, tert-butylphosphonic acid, and pyrazole ligands to assemble complex derivatives .

Characterization often involves ¹H/¹³C NMR, IR, mass spectrometry , and elemental analysis to confirm purity and regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions and confirms regiochemistry (e.g., distinguishing between pyrazole N1 and N2 substitution) .

- IR spectroscopy : Detects functional groups like NH (3250–3290 cm⁻¹) and carbonyls (1680–1700 cm⁻¹) in acylated derivatives .

- Mass spectrometry (ESI) : Validates molecular weight and fragmentation patterns (e.g., m/z 437.41 for nitrobenzamide derivatives) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, often using SHELX software for refinement .

Advanced: How can synthetic yields be optimized for this compound derivatives?

Methodological Answer:

Key factors include:

- Reaction temperature : Acid chloride acylation at 0–5°C minimizes side reactions .

- Catalyst selection : Copper(II) ions enhance multicomponent reaction efficiency .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate) improves yield and purity (>98%) .

- Solvent-free conditions : For condensation reactions (e.g., barbituric acids with aldehydes), reducing solvent use increases reaction rates .

Advanced: How do researchers resolve contradictions between computational and experimental structural data?

Methodological Answer:

- DFT/B3LYP calculations : Compare optimized geometries (bond lengths/angles) with X-ray data to identify discrepancies caused by crystal packing or hydrogen bonding .

- Hydrogen-bond analysis : Use graph-set notation (e.g., R₂²(8) motifs) to validate supramolecular interactions observed in crystallography but absent in gas-phase models .

- Dynamic effects : NMR may show tautomerism (e.g., pyrazole vs. pyrazoline forms) not captured in static DFT models .

Advanced: What strategies are used to study this compound’s pharmacological mechanisms?

Methodological Answer:

- In vitro assays : Screen for antimicrobial activity using gram-positive/negative bacterial strains (e.g., Staphylococcus aureus, E. coli) .

- Molecular docking : Predict binding affinity to targets like human carbonic anhydrase II using AutoDock or Schrödinger Suite .

- SAR studies : Modify substituents (e.g., methoxy, nitro groups) to correlate structure with bioactivity .

Advanced: How can supramolecular interactions influence the compound’s crystallographic behavior?

Methodological Answer:

- Hydrogen-bond networks : Intramolecular C–H⋯N bonds stabilize conformations, while intermolecular N–H⋯O bonds create 2D networks .

- π-Stacking : Aromatic rings (e.g., 3-methylphenyl groups) align via edge-to-face interactions, affecting crystal packing .

- ORTEP-3 modeling : Visualize thermal ellipsoids and validate hydrogen-bond geometries against Etter’s graph-set rules .

Advanced: How do researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Control standardization : Use consistent bacterial strains (e.g., ATCC references) and solvent controls (DMSO ≤1%) .

- Dose-response curves : Calculate IC₅₀ values to compare potency across derivatives (e.g., nitro-substituted analogs vs. methoxy derivatives) .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .

Advanced: What computational methods predict the compound’s reactivity in further functionalization?

Methodological Answer:

- Mulliken charge analysis : Identify nucleophilic sites (e.g., pyrazole NH at C5) for electrophilic substitution .

- Electrostatic potential (ESP) maps : Highlight regions prone to attack (e.g., electron-deficient aryl rings) using Gaussian09 .

- Transition-state modeling : Simulate reaction pathways (e.g., acylation) with DFT to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.